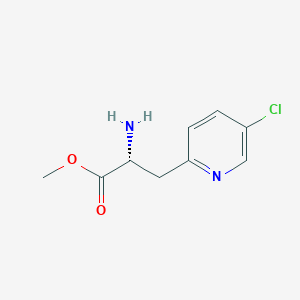

Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate

Description

Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate is a chiral amino acid ester characterized by a methyl ester group, an amino moiety at the α-carbon, and a 5-chloro-2-pyridyl substituent at the β-position. Its IUPAC name reflects the R-configuration at the stereogenic center, distinguishing it from enantiomeric forms. This compound belongs to a class of synthetic intermediates frequently employed in pharmaceutical and agrochemical research, particularly in the development of protease inhibitors or receptor-targeted agents due to its pyridine-based aromatic system and hydrogen-bonding capabilities .

Key structural features include:

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m1/s1 |

InChI Key |

VFWOQWXNPMAUEX-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=NC=C(C=C1)Cl)N |

Canonical SMILES |

COC(=O)C(CC1=NC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-2-carboxylic acid and ®-2-amino-3-hydroxypropanoic acid.

Esterification: The carboxylic acid group of 5-chloropyridine-2-carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-chloropyridine-2-carboxylate.

Amidation: The ester is then reacted with ®-2-amino-3-hydroxypropanoic acid under appropriate conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide, ammonia, or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have identified methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate as a potential candidate for cancer therapy. Its structural similarity to known inhibitors of protein arginine methyltransferase 5 (PRMT5) suggests that it may inhibit tumor growth in MTAP-deleted cancer cells. In a screening campaign, compounds similar to this methyl ester were shown to possess selective cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

1.2 Neuroprotective Effects

Research has also indicated neuroprotective properties for compounds related to this compound. These compounds may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. Studies suggest that these compounds can enhance synaptic plasticity and improve cognitive function in animal models .

Agricultural Applications

2.1 Herbicide Development

This compound has been explored as a precursor in the synthesis of novel herbicides. Its ability to interact with specific biochemical pathways in plants makes it a candidate for developing targeted herbicides that minimize damage to non-target species while effectively controlling weeds .

2.2 Pest Resistance

In agricultural biotechnology, derivatives of this compound are being investigated for their role in enhancing pest resistance in crops. By modifying the chemical structure, researchers aim to create formulations that can induce systemic resistance in plants against various pests and pathogens .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies due to its ability to interact with specific enzyme active sites. For instance, it has been shown to inhibit certain methyltransferases, which are crucial for various biochemical pathways, including those involved in gene regulation and DNA repair .

3.2 Molecular Probes

This compound serves as a molecular probe in biochemical assays. Its unique structural features allow it to be used in studying protein-ligand interactions and cellular signaling pathways, providing insights into the molecular mechanisms underlying various biological processes .

Case Studies

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues with Different Aromatic Substituents

Research Findings :

- Pyridyl vs.

- Chlorine’s position on pyridine: The 5-chloro-2-pyridyl group in the target compound may exhibit stronger electron-withdrawing effects than 3-pyridyl analogs, altering reactivity in nucleophilic substitution .

Stereochemical Variants

Research Findings :

- Enantiomers of amino acid esters often display distinct pharmacokinetic profiles. For example, the R-configuration in the target compound could mimic endogenous substrates, whereas the S-form might be metabolized differently .

Ester Group Modifications

Research Findings :

- Methyl esters are more prone to hydrolysis than bulky esters (e.g., propynyl), impacting drug half-life .

Electronic Effects of Substituents

- Chloro vs.

- Hydroxyl vs. chloro : The 4-hydroxyphenyl group in D-tyrosine methyl ester increases hydrophilicity, favoring aqueous solubility over the target’s pyridyl group .

Biological Activity

Methyl (2R)-2-amino-3-(5-chloro(2-pyridyl))propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C10H12ClN2O2

- Molecular Weight: 228.67 g/mol

- CAS Number: 1810074-86-2

- Structure: The compound features a pyridine ring substituted with chlorine, contributing to its biological interactions.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound can potentially halt the proliferation of cancer cells, making it a candidate for anti-cancer therapies .

Anticancer Activity

Research has shown that compounds similar to this compound can effectively inhibit tumor growth in various cancer models. For instance, studies on pyridopyrimidine derivatives demonstrated significant anti-tumor effects by targeting DHFR .

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective properties. The presence of the pyridine moiety is associated with neuroprotective effects in several studies, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of DHFR | |

| Neuroprotective | Potential modulation of neuroinflammation | |

| Enzyme Inhibition | Inhibits key metabolic pathways |

Case Studies

-

Anticancer Efficacy :

A study published in Cancer Research evaluated the efficacy of this compound in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a chemotherapeutic agent. -

Neuroprotection :

Research presented at the International Conference on Neuropharmacology explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could reduce neuronal cell death and improve outcomes in models simulating neurodegenerative conditions.

Q & A

Q. Table 1: Synthesis Methods Comparison

How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from:

- Stereochemical Integrity : Verify enantiopurity using chiral HPLC (e.g., uses stereochemical descriptors for indazole derivatives) or X-ray crystallography .

- Salt Forms : Bioactivity may vary with counterions. and show hydrochloride salts altering solubility and stability, impacting pharmacological profiles .

- Assay Conditions : Standardize cell lines, incubation times, and solvent systems (e.g., DMSO concentration).

Q. Advanced Approach :

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like pH or temperature.

- Isotopic Labeling : Incorporate or (as in ’s deuterated analogs) to track metabolic stability .

What advanced techniques are recommended for characterizing the stereochemistry and stability of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with polar organic mobile phases (’s fluoropyridinyl analogs used similar setups) .

- X-Ray Crystallography : Resolve absolute configuration, as demonstrated in for indazole derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., reports HRMS data for methyl propanoate derivatives) .

- Dynamic Light Scattering (DLS) : Assess aggregation in solution, critical for pharmacokinetic studies.

Q. Table 2: Analytical Techniques

| Technique | Application | Example from Evidence |

|---|---|---|

| Chiral HPLC | Enantiopurity verification | |

| X-Ray Crystallography | Absolute configuration determination | |

| HRMS | Molecular formula confirmation |

How does the 5-chloro-2-pyridyl substituent influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

The electron-withdrawing chloro and pyridyl groups:

- Reduce Electron Density : Enhances susceptibility to nucleophilic attack at the ester carbonyl. ’s pyridine derivatives show similar reactivity patterns .

- Direct Substitution : The 5-chloro position may undergo Suzuki coupling or SNAr reactions. ’s fluoropyrimidine analogs demonstrate regioselective modifications .

Q. Experimental Design :

- Kinetic Studies : Monitor reaction rates under varying pH and nucleophile concentrations.

- Computational Modeling : Use DFT (Density Functional Theory) to predict reactive sites, as in ’s quantum chemistry approaches .

What strategies mitigate racemization during ester hydrolysis of this compound?

Methodological Answer:

- Low-Temperature Hydrolysis : Perform reactions below 0°C to slow racemization (e.g., ’s methyl ester hydrolysis at 4°C) .

- Enzymatic Hydrolysis : Use proteases (e.g., Subtilisin) for selective cleavage without disturbing chirality.

- Acid/Base Selection : Weak bases (e.g., NaHCO₃) minimize epimerization vs. strong bases like NaOH.

Q. Advanced Insight :

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track optical activity changes during hydrolysis.

How can isotopic labeling (e.g., 14C^{14}\text{C}14C, 3H^{3}\text{H}3H) be applied to study this compound’s pharmacokinetics?

Methodological Answer:

- -Labeling : Introduce at the methyl ester or pyridyl group (see ’s deuterated propionic acid analogs) for metabolic tracking .

- Tritiation : Catalytic tritium gas exchange under Pd catalysis labels aromatic rings.

- Applications :

- ADME Studies : Quantify absorption/distribution using liquid scintillation counting.

- Metabolite Identification : Couple with LC-MS/MS (’s fluorinated analogs used similar workflows) .

What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Methodological Answer:

Key analogs include:

- Fluoropyridinyl Derivatives : ’s (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid explores halogen effects on bioactivity .

- Indazole Derivatives : ’s methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride probes heterocyclic substituent impacts .

- Sulfonyl Variants : ’s intermediates with methylsulfonyl groups assess electron-withdrawing effects .

Q. SAR Design Tips :

- Prioritize modifications at the pyridyl (C5) and ester positions.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification : Chiral columns are costly; switch to crystallization (’s dihydrochloride salt crystallization) .

- Catalyst Recycling : Immobilize chiral catalysts on silica or polymers for reuse.

- Process Safety : Assess exothermic reactions (e.g., ’s warnings for propene derivatives) .

Q. Scale-Up Protocol :

Optimize reaction parameters (T, pH) via DoE (Design of Experiments).

Validate reproducibility across 3+ batches.

Use PAT (Process Analytical Technology) for real-time monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.